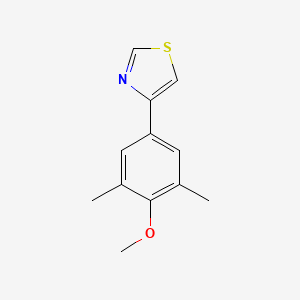

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which is attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the notable applications of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is its role as an enzyme inhibitor . Research indicates that this compound can bind to the active sites of various enzymes, thereby interfering with their normal functions. This property is particularly valuable in biochemical assays and studies related to enzyme kinetics and inhibition. For example, studies have shown that it exhibits notable biological activity against specific enzymes, which may contribute to its therapeutic potential in various diseases .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively documented. This compound has been synthesized and evaluated for its in vitro anticancer activity. In a series of tests involving various cancer cell lines, compounds related to this thiazole showed promising antiproliferative effects. For instance:

- Cell Line Studies : In the NCI-60 cell line screening, derivatives exhibited significant cytostatic activity against multiple cancer types. One derivative achieved a growth inhibition value of 86.28% against non-small cell lung cancer (NSCLC) at a concentration of 10 μM .

- Mechanism of Action : The mechanisms by which these compounds exert their anticancer effects include the inhibition of key kinases involved in tumorigenesis and the disruption of DNA replication processes .

Antimicrobial Properties

The thiazole scaffold has been associated with various pharmacological activities, including antimicrobial effects. Compounds derived from this compound have been tested against both bacterial and fungal strains:

- Antibacterial Activity : There is evidence that thiazole derivatives can combat multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of specific substituents on the thiazole ring enhances their efficacy against these pathogens .

- Antifungal Activity : Some derivatives have also shown potential antifungal activity, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Screening

A recent study synthesized a series of thiazole derivatives including this compound and evaluated their anticancer properties against several cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity.

| Compound | Cell Line | GI Value (%) at 10 μM |

|---|---|---|

| This compound | HOP-92 (NSCLC) | 86.28 |

| Other Derivative A | HCT-116 (Colorectal) | 40.87 |

| Other Derivative B | SK-BR-3 (Breast) | 46.14 |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of thiazole derivatives. The research highlighted that the binding affinity of these compounds to specific enzymes could be leveraged to develop new therapeutic agents targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methoxyphenyl)-1,3-thiazole

- 4-(3,5-Dimethylphenyl)-1,3-thiazole

- 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole

Uniqueness

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Actividad Biológica

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is a compound that belongs to the thiazole family of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications in oncology, antimicrobial therapy, and other therapeutic areas.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a 4-methoxy-3,5-dimethylphenyl group. The presence of the methoxy and dimethyl groups is believed to enhance its lipophilicity and biological activity.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent antitumor effects. For instance, a related thiazole compound showed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves:

- Inhibition of VEGFR-2 : The compound displayed an IC50 value of 0.093 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating strong inhibitory potential compared to standard drugs like Sorafenib .

- Induction of Apoptosis : It was found to induce programmed cell death through apoptosis and necrosis in MCF-7 cells.

- Cell Cycle Arrest : The compound caused G1 phase arrest in cancer cells while decreasing the population in the G2/M phase .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that various thiazole compounds exhibited broad-spectrum antimicrobial activity against different pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from thiazoles showed MIC values ranging from 50–150 μg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Structure-Activity Relationship (SAR) : Modifications in the thiazole structure significantly influenced antimicrobial potency. For instance, compounds with hydroxyl substitutions at specific positions on the thiazole ring demonstrated enhanced activity compared to their unsubstituted counterparts .

Additional Biological Activities

Beyond antitumor and antimicrobial properties, thiazoles have been explored for various other biological activities:

- Anticonvulsant Activity : Some thiazole derivatives have shown promise as anticonvulsants, providing protection in models of seizure .

- Anti-inflammatory Properties : Thiazoles are being studied for their potential anti-inflammatory effects, contributing to their therapeutic versatility .

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Activity Type | Compound | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | This compound | IC50 = 5.73 µM (MCF-7) | VEGFR-2 inhibition, apoptosis induction |

| Antimicrobial | Various Thiazoles | MIC = 50–150 μg/mL | Disruption of microbial cell membranes |

| Anticonvulsant | Selected Thiazoles | ED50 = Not specified | Modulation of neurotransmitter pathways |

Propiedades

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-8-4-10(11-6-15-7-13-11)5-9(2)12(8)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSACKHOLMICRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.